molecular formula C19H26N2O4S3 B2609796 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole CAS No. 690973-83-2

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole

Cat. No.: B2609796
CAS No.: 690973-83-2
M. Wt: 442.61
InChI Key: GOYKMYZMOFFBBL-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is a complex organic compound that features a thiazole ring substituted with azepane, propylsulfonyl, and tosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole typically involves multi-step organic reactions. One common approach is to start with the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. The azepane group can be introduced via nucleophilic substitution reactions, while the propylsulfonyl and tosyl groups are added through sulfonation and tosylation reactions, respectively. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    Tolazamide: A sulfonylurea compound used as an antidiabetic agent.

    5-(Azepan-1-yl)pentanoic acid: A compound with a similar azepane group but different functional groups.

Uniqueness

5-(Azepan-1-yl)-2-(propylsulfonyl)-4-tosylthiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, along with the azepane, propylsulfonyl, and tosyl groups, allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.

Properties

IUPAC Name

5-(azepan-1-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S3/c1-3-14-27(22,23)19-20-17(18(26-19)21-12-6-4-5-7-13-21)28(24,25)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYKMYZMOFFBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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